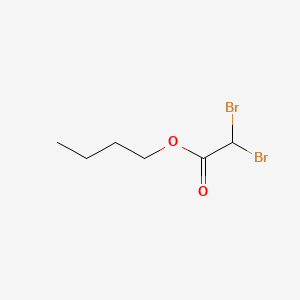

Butyl dibromoacetate

CAS No.: 59956-56-8

Cat. No.: VC18457682

Molecular Formula: C6H10Br2O2

Molecular Weight: 273.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59956-56-8 |

|---|---|

| Molecular Formula | C6H10Br2O2 |

| Molecular Weight | 273.95 g/mol |

| IUPAC Name | butyl 2,2-dibromoacetate |

| Standard InChI | InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |

| Standard InChI Key | PRKVHEYASKRHKL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C(Br)Br |

Introduction

Structural and Functional Properties of tert-Butyl Bromoacetate

tert-Butyl bromoacetate (C₆H₁₁BrO₂) is characterized by a bromoacetate group bonded to a tert-butyl moiety. The tert-butyl group provides steric bulk, enhancing regioselectivity in alkylation reactions, while the bromine atom serves as a leaving group, facilitating nucleophilic substitutions . Its molecular structure is pivotal in asymmetric synthesis, where the carbonyl group participates in conjugation, and the amide-like properties allow site-specific reactions .

Physicochemical Characteristics

Key properties include:

-

Molecular weight: 195.06 g/mol

-

Boiling point: 160–165°C

-

Density: 1.32 g/cm³

-

Solubility: Miscible with organic solvents like tetrahydrofuran (THF) and ethyl acetate .

Synthetic Methods and Green Chemistry Advances

Green Synthesis Using Solid Superacid Catalysts

A patented method (CN106380398A) employs bromoacetic acid and isobutylene with a solid superacid catalyst (e.g., perfluorinated sulfonic resin) in THF at 0–15°C . This approach achieves:

-

Yield: 97.6%

-

Purity: >99.5%

-

Sustainability: Catalyst reuse, minimal waste, and ambient pressure operation .

The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution, where isobutylene reacts with bromoacetic acid to form the ester. Phase-transfer conditions enhance efficiency by stabilizing intermediates .

Applications in Organic Synthesis and Pharmaceuticals

Synthesis of 3-Oxa-OPC Homologues

tert-Butyl bromoacetate alkylates alcohols under phase-transfer conditions to form 3-oxa-OPC homologues, ethers used in polymer science. The tert-butyl group directs regioselectivity, while the bromoacetate enables C–O bond formation .

Preparation of C-ODTA Chelators

In radiolabeling, tert-butyl bromoacetate alkylates polyazamacrocycles like cyclen, forming C-ODTA. This chelator binds metallic isotopes (e.g., ¹¹¹In) for diagnostic imaging, with the tert-butyl ester improving solubility during synthesis .

Nucleoside Analog Development

The compound’s reactivity facilitates purine glycosylation in nucleoside analogs. Using 2,3-dicyclohexylsuccinimide (Cy2SI) as a protecting group, tert-butyl bromoacetate achieves >90% regioselectivity in alkylating N⁷ or N⁹ positions, critical for antiviral drug candidates .

Role in MRI Contrast Agent Development

Functionalized DOTA Ligands

tert-Butyl bromoacetate alkylates cyclen derivatives to synthesize C-functionalized DOTA ligands. These ligands coordinate gadolinium(III) for MRI contrast agents, offering high thermodynamic stability. For example, ligand 1 (Fig. 1) is synthesized via:

Enhanced Kinetic Inertness

The tert-butyl group shields the ester from premature hydrolysis, ensuring ligand stability during chelation. This property is critical for in vivo applications, reducing gadolinium leakage and nephrogenic systemic fibrosis risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume